1-Methylpyrrolidine-2-methanol

Beschreibung

Significance of Pyrrolidine (B122466) Frameworks in Organic and Medicinal Chemistry

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle also known as tetrahydropyrrole, is a foundational structure in a vast number of biologically active molecules, including numerous alkaloids and pharmaceuticals. nih.govwikipedia.org Its prevalence stems from several key features that make it a desirable scaffold for medicinal chemists. The non-planar, puckered nature of the sp³-hybridized ring allows for a three-dimensional exploration of pharmacophore space, which is crucial for the specific binding interactions with biological targets like enzymes and receptors. nih.gov

This structural characteristic, along with the potential for multiple stereocenters, provides a high degree of stereochemical diversity. nih.gov The nitrogen atom within the pyrrolidine ring imparts basicity and serves as a key point for chemical modification, with a significant percentage of FDA-approved drugs containing a pyrrolidine moiety being substituted at the nitrogen position. nih.gov

Derivatives of the pyrrolidine framework have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov The amino acids proline and hydroxyproline (B1673980), fundamental components of proteins, are themselves derivatives of pyrrolidine. wikipedia.org This inherent biological relevance has cemented the pyrrolidine skeleton as a privileged scaffold in drug discovery and development. nih.gov

Overview of 1-Methylpyrrolidine-2-methanol as a Research Target Compound

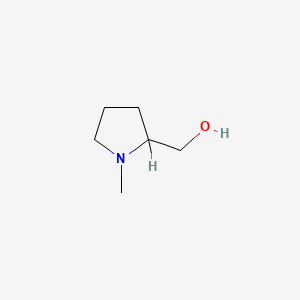

This compound, with the chemical formula C₆H₁₃NO, is a specific derivative of pyrrolidine that has been a focus of academic and industrial research. ontosight.ai Its structure features a pyrrolidine ring with a methyl group attached to the nitrogen atom and a hydroxymethyl group at the 2-position of the ring. ontosight.ai This bifunctional nature, possessing both a tertiary amine and a primary alcohol, makes it a useful chiral building block and intermediate in the synthesis of more complex molecules. ontosight.aiontosight.ai

The compound is a liquid at room temperature and is miscible with water and many organic solvents. wikipedia.org It is recognized for its utility as a starting material in the creation of various pharmaceutical compounds, particularly those aimed at the central nervous system. ontosight.aigoogle.com The presence of a chiral center at the second carbon of the pyrrolidine ring means that this compound exists as two enantiomers, (R)- and (S)-1-Methylpyrrolidine-2-methanol, which are often used in stereoselective synthesis. sigmaaldrich.comsigmaaldrich.com

Below is a table summarizing some of the key physicochemical properties of this compound and its common enantiomers.

| Property | Value | Compound |

| Molecular Formula | C₆H₁₃NO | This compound |

| Molecular Weight | 115.17 g/mol | This compound |

| Boiling Point | 67-69 °C at 12 mmHg | (S)-(-)-1-Methyl-2-pyrrolidinemethanol |

| Density | 0.968 g/mL at 25 °C | (S)-(-)-1-Methyl-2-pyrrolidinemethanol |

| Refractive Index | n20/D 1.469 | (S)-(-)-1-Methyl-2-pyrrolidinemethanol |

| Optical Activity | [α]19/D -49.5° (c=5 in methanol) | (S)-(-)-1-Methyl-2-pyrrolidinemethanol |

Note: The properties listed for the specific enantiomer are representative and may vary slightly between different sources and measurement conditions.

Historical Context of Academic Investigations on this compound and its Analogs

The academic interest in this compound and its analogs is deeply connected to the long history of research into pyrrolidine and pyrrolizidine (B1209537) alkaloids, which are naturally occurring compounds found in numerous plant species. wikipedia.orgnih.gov The initial discovery of these alkaloids dates back to the 19th century, although their potent biological effects were recognized more fully over time. wikipedia.org These natural products, many of which feature complex structures built upon the pyrrolidine framework, have served as inspiration for synthetic chemists for decades.

Research into simpler, synthetically accessible pyrrolidine derivatives like this compound gained momentum as the field of organic synthesis advanced. The development of methods to prepare specific enantiomers of such compounds, for instance from the chiral pool starting material L-proline, was a significant step. google.com This allowed for their use as chiral ligands in asymmetric catalysis and as starting materials for the synthesis of enantiomerically pure pharmaceuticals.

For example, the analog 2-methylpyrrolidine (B1204830) has been identified as a valuable starting material in the preparation of ligands for histamine (B1213489) H₃ receptors, which are targets for treating cognitive and other neurological disorders. google.com The investigation of other analogs, such as (S)-Diphenyl(1-methylpyrrolidin-2-yl)methanol, has been driven by their utility as intermediates in the asymmetric synthesis of other biologically active compounds. researchgate.net The continuous exploration of new synthetic methodologies and applications for this compound and its analogs underscores their enduring importance in academic and pharmaceutical research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-methylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOJPHPOVDIRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952956 | |

| Record name | (1-Methylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3554-65-2, 30727-24-3, 34381-71-0 | |

| Record name | 1-Methyl-2-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3554-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpyrrolidine-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-1-Methylpyrrolidine-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Methylpyrrolidine-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3554-65-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Methylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methylpyrrolidine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-methylpyrrolidine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methylpyrrolidine 2 Methanol and Advanced Intermediates

Established Synthetic Routes to 1-Methylpyrrolidine-2-methanol

The foundational methods for producing this compound often prioritize efficiency and scalability. These routes typically begin with readily available precursors and involve straightforward chemical transformations.

Catalytic Reduction of 1-Methylpyrrolidine-2-carbaldehyde

A direct and common method for the synthesis of this compound involves the catalytic reduction of its corresponding aldehyde, 1-methylpyrrolidine-2-carbaldehyde. This transformation is typically achieved through catalytic hydrogenation. Various catalysts and hydrogen sources can be employed for this reduction. For instance, hydrogenation over a palladium on carbon (Pd/C) catalyst is an effective method. google.com The reaction involves the addition of hydrogen across the carbonyl double bond of the aldehyde, yielding the primary alcohol.

Another approach involves the use of reducing agents like sodium borohydride (B1222165) (NaBH4) in a suitable solvent, such as an alcohol. guidechem.com This method offers a milder alternative to catalytic hydrogenation and is widely used in laboratory-scale syntheses.

Alkylation and Cyclization Strategies for Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine ring itself is a fundamental aspect of synthesizing this compound and its derivatives. Various strategies involving alkylation and subsequent cyclization have been developed.

One common strategy involves the intramolecular cyclization of acyclic precursors. nih.gov For example, a suitably functionalized open-chain amine can undergo an intramolecular nucleophilic substitution to form the five-membered pyrrolidine ring. The specific substituents on the acyclic chain direct the cyclization and can be chosen to introduce the desired functionality at the 2-position.

Enantioselective Synthesis of Chiral this compound Isomers

The biological activity of many compounds is dependent on their stereochemistry. Consequently, the development of enantioselective methods to synthesize specific isomers of this compound, such as (S)-1-methylpyrrolidine-2-methanol (also known as N-methyl-L-prolinol), is of significant importance. tcichemicals.comsigmaaldrich.comsigmaaldrich.compharmacompass.com

Asymmetric Reductions Employing Chiral Catalysts

Asymmetric reduction of a prochiral ketone or aldehyde is a powerful strategy for establishing the stereocenter at the 2-position of the pyrrolidine ring. This is often achieved using chiral catalysts that can differentiate between the two enantiotopic faces of the carbonyl group.

Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of ketones. nih.gov These catalysts, used in conjunction with a reducing agent like borane, can achieve high levels of enantioselectivity. nih.gov Similarly, transition metal complexes with chiral ligands, such as those based on iridium or rhodium, are employed for the asymmetric hydrogenation of N-heteroaromatics and related substrates, providing access to chiral saturated heterocycles. mdpi.commdpi.com

Chiral Auxiliary and Ligand-Controlled Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the synthesis of chiral this compound, a chiral auxiliary can be attached to a precursor molecule to control the formation of the desired stereocenter. After the key stereoselective step, the auxiliary is removed. Chiral oxazolidinones, for example, are widely used as auxiliaries in stereoselective aldol (B89426) reactions, which can be a key step in building up the carbon skeleton. wikipedia.org

(S)-Diphenyl(1-methylpyrrolidin-2-yl)methanol and its derivatives are themselves used as chiral ligands in a variety of enantioselective reactions, including the addition of organozinc reagents to aldehydes. evitachem.com These ligands coordinate to a metal center and create a chiral environment that influences the stereochemical course of the reaction.

Strategies Utilizing Naturally Derived Chiral Precursors

A highly effective and common strategy for the synthesis of enantiomerically pure this compound involves starting from a naturally occurring chiral molecule, a method often referred to as using the "chiral pool." L-proline, a readily available and inexpensive amino acid, is a common starting material for the synthesis of (S)-1-methylpyrrolidine-2-methanol. researchgate.netnih.gov

The synthesis typically involves the reduction of the carboxylic acid group of L-proline or its derivatives. For example, (S)-prolinol can be N-methylated to yield (S)-1-methylpyrrolidine-2-methanol. google.com This approach takes advantage of the pre-existing stereocenter in the starting material, ensuring the formation of the desired enantiomer. nih.gov

Data Tables

Table 1: Properties of (S)-1-Methylpyrrolidine-2-methanol

| Property | Value |

| CAS Number | 34381-71-0 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C6H13NO sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 115.17 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Colorless to light orange/yellow liquid tcichemicals.com |

| Boiling Point | 67-69 °C at 12 mmHg sigmaaldrich.com |

| Density | 0.968 g/mL at 25 °C sigmaaldrich.com |

| Optical Activity | [α]D ≈ -49.5° (c=5 in methanol) sigmaaldrich.com |

Preparation of Functionalized this compound Derivatives

The synthesis of derivatives of this compound allows for the systematic modification of its structure to fine-tune its properties. Methodologies have been developed to selectively functionalize the hydroxyl group, alter the N-substituent, and introduce substituents onto the pyrrolidine ring with high stereocontrol.

Regioselective Functionalization of the Hydroxyl Moiety

The chemical structure of this compound contains two primary reactive sites: the tertiary amine and the primary alcohol. To achieve regioselective functionalization of the hydroxyl moiety, a common strategy involves the temporary protection of the nitrogen atom. The widely used tert-butoxycarbonyl (Boc) group is ideal for this purpose, leading to the formation of N-Boc-L-prolinol. sigmaaldrich.com This intermediate, with its nucleophilic amine effectively masked, allows for selective reactions at the hydroxyl position.

Once the nitrogen is protected, the hydroxyl group can undergo various transformations. Standard organic reactions such as O-acylation (to form esters) or O-alkylation (to form ethers) can be performed with high selectivity. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding ester. Subsequent removal of the Boc protecting group under acidic conditions, followed by reductive amination with formaldehyde, would furnish the O-functionalized this compound derivative. This strategic manipulation ensures that chemical modifications are directed specifically to the hydroxyl group without interference from the amine.

Synthetic Approaches for N-Substituted Pyrrolidine-2-methanol Analogues

The synthesis of analogues bearing different substituents on the nitrogen atom typically starts from (S)-2-pyrrolidinemethanol, also known as L-prolinol. L-prolinol is readily accessible via the reduction of the natural amino acid L-proline using reagents like lithium aluminum hydride (LiAlH₄) or, more safely, sodium borohydride in the presence of lithium chloride. researchgate.netacs.org

Starting with L-prolinol, the secondary amine can be functionalized through various N-alkylation or N-arylation reactions. These methods allow for the replacement of the methyl group of the parent compound with a wide array of other functionalities. The choice of reagents and conditions dictates the nature of the substituent introduced. For example, N-arylation can be achieved through coupling reactions, while N-alkylation can be performed using alkyl halides.

| Reaction Type | Reagents and Conditions | N-Substituent | Reference |

| N-Benzylation | Benzyl chloride, CH₃ONa, MeOH, 50 °C | Benzyl | researchgate.net |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | Alkyl | researchgate.net |

| N-Arylation | Aryl halide, Palladium catalyst | Aryl | acs.org |

This table summarizes general methods for the N-functionalization of prolinol to generate diverse analogues.

Stereoselective Introduction of Substituents on the Pyrrolidine Ring

Creating derivatives with substituents on the pyrrolidine ring while maintaining stereochemical integrity is a significant challenge in synthetic chemistry. The most effective strategies commence with chiral precursors that already contain a portion of the desired stereochemistry, such as (2S,4R)-4-hydroxyproline. ethz.ch This readily available starting material serves as a versatile scaffold for introducing a variety of substituents, particularly at the C4 position.

One powerful route to 4-(arylmethyl)proline derivatives involves a multi-step sequence starting from (2S,4R)-4-hydroxyproline. ethz.ch The synthesis begins with the protection of the amine (e.g., with a Boc group), followed by oxidation of the hydroxyl group to a ketone. A subsequent Wittig reaction introduces an exocyclic methylene (B1212753) group. Hydroboration of this alkene followed by a Suzuki cross-coupling reaction with an aryl bromide installs the desired arylmethyl substituent. The diastereomeric products can be separated, and the carboxylic acid can then be reduced to the primary alcohol to yield the final 4-substituted pyrrolidine-2-methanol derivative.

Other advanced methods for generating substituted prolines, which are direct precursors to the target alcohols, include:

Michael Additions: Organocatalytic Michael additions of aldehydes to nitroalkenes can produce highly functionalized proline precursors with excellent stereocontrol. mdpi.com

Cycloaddition Reactions: Asymmetric [3+2] cycloaddition reactions between azomethine ylides and alkenes provide a direct route to densely substituted pyrrolidines. nih.gov

"Proline Editing": This innovative solid-phase strategy allows for the late-stage modification of hydroxyproline (B1673980) residues within a peptide sequence. The hydroxyl group can be converted to a leaving group and substituted via SN2 reaction with various nucleophiles, offering access to a vast library of 4-substituted proline derivatives with high stereospecificity. organic-chemistry.org

| Position | Synthetic Strategy | Key Reaction | Precursor | Reference |

| C4 | Multi-step synthesis | Suzuki Coupling | (2S,4R)-4-hydroxyproline | ethz.ch |

| C4 | Solid-phase synthesis | SN2 Reaction | (2S,4R)-4-hydroxyproline | organic-chemistry.org |

| C3 | Michael Addition/Cyclization | Organocatalyzed Michael Addition | Aldehydes, Nitroalkenes | mdpi.com |

| C4 | Phase-transfer catalysis | Allylic Alkylation | Glycine imine | nih.gov |

This table illustrates various stereoselective methods for introducing substituents onto the pyrrolidine ring.

Innovations in Green Chemistry for this compound Synthesis

Traditional methods for synthesizing this compound and its parent compound, L-prolinol, often rely on stoichiometric amounts of powerful and hazardous reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net These reagents generate significant chemical waste and require stringent safety precautions. In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic routes.

Biocatalysis represents another frontier in the green synthesis of proline derivatives. Enzymes offer unparalleled selectivity under mild conditions. For example, the amidation of L-proline to L-prolinamide, a key intermediate that can be reduced to prolinol, has been accomplished using an engineered and immobilized lipase (B570770) variant (CalB). This enzymatic process proceeds in an organic solvent with ammonia, avoids racemization (a common issue in chemical methods), and boasts a significantly higher atom economy (86.4%) compared to traditional chemical activation (45.5%). nih.gov

Furthermore, the core molecule, L-proline, is itself a celebrated organocatalyst, promoting a wide range of chemical transformations under green conditions. nih.govnih.gov This dual role as both a synthetic target and a green catalytic tool underscores the importance of this chemical family in sustainable chemistry. The development of L-prolinol-based deep eutectic solvents, which act as recyclable and sustainable reaction media, further highlights the integration of these compounds into green chemical practices.

Applications of 1 Methylpyrrolidine 2 Methanol in Catalysis and Asymmetric Synthesis

Development of Chiral Ligands from 1-Methylpyrrolidine-2-methanol Scaffolds

The structural framework of this compound is a privileged starting point for creating diverse classes of chiral ligands. nih.gov The pyrrolidine (B122466) ring provides a rigid backbone that helps to create a well-defined chiral environment around a metal center, while the hydroxymethyl group offers a convenient handle for synthetic modification. mdpi.com This combination has led to the development of phosphine (B1218219) ligands, amino alcohol ligands, and their metallic complexes, each tailored for specific catalytic applications.

(S)-(-)-1-Methyl-2-pyrrolidinemethanol is a known precursor for the synthesis of phosphine ligands. sigmaaldrich.com The synthesis of such ligands typically involves the conversion of the hydroxyl group into a leaving group, followed by nucleophilic substitution with a phosphide (B1233454) anion or reaction with a halophosphine. nih.gov These phosphines are a critical class of ligands in metal-catalyzed reactions due to their strong coordination to transition metals and their tunable electronic and steric properties. nih.gov

Once synthesized, these phosphine ligands, often as part of a metal complex (e.g., palladium), are evaluated in catalytic asymmetric reactions. acs.org A key application for these types of ligands is in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which are fundamental for forming new carbon-carbon and carbon-nitrogen bonds, respectively. acs.org The evaluation focuses on the ligand's ability to induce high enantioselectivity (measured as enantiomeric excess, or ee) and achieve high product yields. The chiral pyrrolidine backbone plays a crucial role in transferring stereochemical information during the catalytic cycle, leading to the preferential formation of one enantiomer of the product.

Chiral amino alcohols derived from the this compound scaffold are widely used as ligands in enantioselective catalysis. rsc.org The design of these ligands often involves modifying the structure to optimize catalytic activity and selectivity for a specific reaction, such as the addition of organozinc reagents to aldehydes. rsc.orgresearchgate.net For instance, (S)-diphenyl(1-methylpyrrolidin-2-yl)methanol, a derivative where the hydroxyl hydrogen is replaced by two phenyl groups, has been successfully employed in various enantioselective reactions. evitachem.com

The effectiveness of these amino alcohol ligands stems from their ability to form a chelate with a metal atom (like zinc or titanium), creating a rigid, chiral environment. researchgate.netnih.gov This organized transition state structure dictates the facial selectivity of the approaching substrate, leading to high enantioselectivity. Researchers have synthesized and tested extensive libraries of these ligands, varying the N-alkyl substituent and the groups attached to the carbinol carbon to fine-tune steric and electronic properties for optimal performance. researchgate.netdiva-portal.org

The lithium salt of this compound and its derivatives can act as potent chiral catalysts. tus.ac.jp These lithium complexes, often formed in situ by treating the amino alcohol with an organolithium reagent like butyllithium, have been used to catalyze the enantioselective addition of nucleophiles to carbonyl compounds. tus.ac.jp The lithium atom coordinates to both the nitrogen and the oxygen of the amino alcohol, forming a stable chiral chelate structure.

In the case of the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, mechanistic models suggest that chiral tridentate lithium complexes can form, which are responsible for the observed high levels of enantioselectivity (85–95% ee). researchgate.net These complexes effectively organize the aldehyde and the organozinc reagent in the transition state, allowing the alkyl group to be delivered to a specific face of the aldehyde with high fidelity. researchgate.netacs.org

Catalytic Enantioselective Reactions Mediated by this compound-Derived Ligands

Ligands derived from this compound have proven to be highly effective in mediating a range of catalytic enantioselective reactions. Their robust chiral framework is adept at inducing asymmetry in reactions that form new stereocenters, most notably in carbon-carbon bond-forming reactions.

One of the most successful applications of this compound-derived ligands is in the catalytic enantioselective addition of dialkylzinc reagents to aldehydes. rsc.orgacs.org This reaction is a reliable method for synthesizing chiral secondary alcohols, which are valuable intermediates in organic synthesis. researchgate.net Chiral amino alcohols derived from proline, such as (S)-diphenyl(1-methylpyrrolidin-2-yl)methanol, are particularly effective catalysts for this transformation. evitachem.comtus.ac.jp

The reaction typically involves a catalytic amount of the chiral ligand, which coordinates to the dialkylzinc reagent. This complex then reacts with the aldehyde, with the chiral ligand directing the addition of one alkyl group to a specific prochiral face of the carbonyl. researchgate.net This process has been shown to be effective for a wide range of aromatic and aliphatic aldehydes, often providing the corresponding chiral alcohols in high yields and with excellent enantioselectivities. researchgate.netrsc.orgresearchgate.net The use of these ligands has also been extended to the addition of other organometallic reagents, including alkynylzinc and cyanomethylzinc bromide, to aldehydes. evitachem.comwikipedia.org

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by this compound-Derived Ligands This table presents a selection of research findings for the asymmetric addition of diethylzinc to various aldehydes using catalysts derived from the this compound scaffold. The data highlights the high yields and enantiomeric excesses (ee) typically achieved.

| Aldehyde | Catalyst/Ligand | Yield (%) | ee (%) | Configuration | Reference |

| Benzaldehyde | (S)-Diphenyl(1-methylpyrrolidin-2-yl)methanol | High | 85-95 | (S) | researchgate.net |

| Benzaldehyde | (S)-1-Alkyl-2-(arylamino)methylpyrrolidine | High | up to 94 | (S) | researchgate.net |

| Various Aromatic & Aliphatic Aldehydes | Optimized β-amino alcohols | Nearly Quantitative | up to 95 | - | rsc.orgresearchgate.net |

| Racemic 2-phenylpropanal | (S)-(+)-Diphenyl-(1-methylpyrrolidin-2-yl)methanol | High | - | - | tus.ac.jp |

The Reformatsky reaction, which involves the addition of an organozinc enolate (derived from an α-halo ester) to a carbonyl compound to form a β-hydroxy ester, can be rendered enantioselective by using a chiral catalyst. iupac.org Ligands derived from this compound have been successfully applied in this context. Specifically, (S)-diphenyl(1-methylpyrrolidin-2-yl)methanol has been employed as a chiral ligand in enantioselective Reformatsky reactions. evitachem.com

In a manner similar to alkylzinc additions, the chiral ligand coordinates to the zinc center of the Reformatsky reagent. This coordination creates a chiral environment that biases the subsequent addition to the aldehyde or ketone, resulting in the formation of one enantiomer of the β-hydroxy ester product in excess. iupac.org The development of catalytic, enantioselective versions of this classic reaction has significantly increased its utility for synthesizing complex chiral molecules.

Compound Index

Research on 1 Methylpyrrolidine 2 Methanol in Pharmaceutical and Medicinal Chemistry

1-Methylpyrrolidine-2-methanol as a Versatile Synthetic Intermediate in Drug Discovery

The five-membered pyrrolidine (B122466) ring, the core structure of this compound, is a widely utilized scaffold by medicinal chemists for developing compounds aimed at treating human diseases. nih.gov The significance of this saturated heterocycle is amplified by its ability to effectively explore pharmacophore space due to its sp3-hybridization, its contribution to the stereochemistry of a molecule, and the increased three-dimensional coverage from the non-planar nature of the ring. nih.gov As a functionalized derivative, this compound serves as a valuable starting material and intermediate in the synthesis of a diverse range of bioactive molecules. Its hydroxymethyl group, in particular, allows for further chemical modifications, paving the way for the development of new pharmaceutical agents.

The pyrrolidine scaffold is a key feature in numerous compounds designed to act on the central nervous system. nih.gov Derivatives of this compound are instrumental in the synthesis of ligands that target CNS receptors, such as neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net These receptors are deeply involved in modulating major brain functions and are implicated in the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. nih.govnih.gov The N-methylpyrrolidine moiety, specifically, has been incorporated into novel ligands designed as selective α4β2-nAChR partial agonists, which have shown potential as antidepressants. nih.gov The stereochemistry of the pyrrolidine ring is a critical factor, as different spatial orientations of substituents can lead to varied biological profiles due to distinct binding modes with enantioselective proteins in the CNS. nih.gov

Pyrrolidine and its derivatives are crucial intermediates in the chemical synthesis of a wide array of commercially important bioactive molecules, including those with analgesic properties. nih.gov While this compound can be oxidized to its corresponding aldehyde, 1-Methylpyrrolidine-2-carbaldehyde, which then serves as a reactive intermediate, research has focused more broadly on using the pyrrolidine core to construct analgesic compounds. For instance, new pyrrolidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov In one study, novel derivatives were created by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with various substituted anilines. nih.gov The resulting compounds were then tested for their biological effects, with some exhibiting significant analgesic properties. nih.gov Another study reported the synthesis of a succinimide (B58015) derivative, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, which also demonstrated notable analgesic and anti-inflammatory responses in preclinical models. nih.gov These examples underscore the utility of the pyrrolidine framework as a foundational structure for the development of new pain-relieving medications. nih.govnih.gov

Investigation of Biological Activities of this compound Derivatives

Derivatives of this compound have been the subject of extensive research to uncover their biological activities and therapeutic potential. These investigations span a range of effects, from neuroprotection and cognitive enhancement to the modulation of critical enzyme systems and interactions with specific neurotransmitter receptors.

Derivatives of the pyrrolidine scaffold have shown significant promise as neuroprotective and cognitive-enhancing agents. nih.govmdpi.com Studies have examined the effects of novel pyrrolidine-2-one derivatives on learning and memory deficits induced by scopolamine (B1681570) in animal models. nih.govresearchgate.net These derivatives were found to be effective in mitigating the behavioral and biochemical changes caused by scopolamine, suggesting their potential as candidates for treating diseases associated with cognitive deficits like Alzheimer's disease. nih.gov

In a separate line of research, a novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, was assessed for its ability to improve cognitive function following ischemic brain injury. mdpi.com In a rat model of acute focal cerebral ischemia, this compound significantly reduced neurological deficits and improved exploratory behavior and anxiety levels. mdpi.com These findings highlight the therapeutic potential of pyrrolidine derivatives in restoring cognitive functions post-stroke. mdpi.com

| Compound Class | Model | Key Findings | Reference |

|---|---|---|---|

| Pyrrolidine-2-one derivatives | Scopolamine-induced cognitive impairment in mice | Effectively treated behavioral and biochemical changes; comparable to donepezil. | nih.gov |

| Phenylpyrrolidine derivative | Rat model of acute focal cerebral ischemia | Significantly reduced neurological deficit, improved exploratory behavior and anxiety. | mdpi.com |

Derivatives of the pyrrolidine core structure, including those related to 1-Methylpyrrolidine-2-carboxylic acid, have been found to modulate the activity of various enzymes. The anti-inflammatory and analgesic effects of some pyrrolidine derivatives are linked to their interaction with cyclooxygenase (COX) enzymes. nih.gov In silico docking studies have been performed to examine how newly synthesized pyrrolidine derivatives interact with COX-1 and COX-2 enzymes, which are key mediators of inflammation. nih.gov

Furthermore, in studies of cognitive impairment, the enzymatic activity of acetylcholinesterase (AChE) was a key biochemical factor evaluated. nih.govresearchgate.net Pyrrolidine-2-one derivatives were shown to ameliorate scopolamine-induced cognitive deficits, and this was associated with the modulation of AChE activity in the brain. nih.gov Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. researchgate.net

| Enzyme | Compound Class | Observed Effect | Therapeutic Relevance | Reference |

|---|---|---|---|---|

| Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Novel pyrrolidine derivatives | Computational docking showed interaction with enzyme active sites. | Anti-inflammatory and Analgesic | nih.gov |

| Acetylcholinesterase (AChE) | Pyrrolidine-2-one derivatives | Modulation of enzyme activity in a model of cognitive deficit. | Cognitive Enhancement / Alzheimer's Disease | nih.gov |

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the central nervous system and play a vital role in cognitive processes. nih.govmeilerlab.org Dysfunction of these receptors is linked to several neurological disorders, making them a key target for drug discovery. nih.govnih.gov The N-methylpyrrolidine moiety, a key feature of this compound, has been successfully incorporated into potent and selective nAChR ligands. nih.gov

A systematic structure-activity relationship study identified a novel N-methylpyrrolidine analogue that exhibited high binding affinity for the α4β2 subtype of nAChRs. nih.gov This compound demonstrated a favorable pharmacological profile and also showed significant antidepressant-like efficacy in preclinical models. nih.gov The α4β2*-nAChR is the most abundant subtype in the brain and is frequently targeted in drug discovery programs for cognitive enhancement. nih.govnih.gov The interaction of ligands with nAChRs can modulate the release of various neurotransmitters, including dopamine (B1211576) and acetylcholine, which are implicated in learning and memory. researchgate.net

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Significance | Reference |

|---|---|---|---|---|

| N-methylpyrrolidine analogue (26) | α4β2-nAChR | 0.20 | High affinity and selectivity; demonstrated antidepressant-like efficacy. | nih.gov |

| Parent Compound (4) | α4β2-nAChR | 0.29 | High affinity parent compound for comparison. | nih.gov |

| N-ethylpyrrolidine analogue (27) | α4β2-nAChR | >10000 | Demonstrates the importance of the N-methyl group for binding affinity. | nih.gov |

Exploration of Affinity for Dopamine Transporters (DAT) and Serotonin (B10506) Transporters (SERT)

Research into the direct binding affinity of this compound at the dopamine transporter (DAT) and the serotonin transporter (SERT) is limited in publicly available scientific literature. However, studies on closely related derivatives provide significant insights into the potential interactions of this compound with these crucial monoamine transporters.

A notable study synthesized a series of arylpyrrolidine ester derivatives of (S)-(-)-(1-methyl-2-pyrrolidinyl)methanol and evaluated their binding affinities for the human dopamine transporter (h-DAT) and human serotonin transporter (h-SERT). nih.gov The rationale for this investigation was to explore the potential for developing novel multimodal ligands that could simultaneously target nicotinic acetylcholine receptors (nAChRs), DAT, and SERT for conditions such as depression, anxiety, and addiction disorders. nih.gov

In this study, competitive binding assays were conducted using specific radioligands for each transporter: [³H]-WIN 35,428 for h-DAT and [³H]-paroxetine for h-SERT, on homogenized membranes from cell lines expressing these transporters. nih.gov The findings revealed that the affinity of these derivatives for DAT and SERT was highly dependent on the nature of the aromatic moiety attached to the core structure.

Interestingly, a key derivative, which featured a (±)-(1-methyl-2-pyrrolidinyl)ethanol moiety instead of the (S)-(1-methyl-2-pyrrolidinyl)methanol, exhibited no measurable affinity for either h-SERT or h-DAT. nih.gov This suggests that the parent scaffold of this compound itself may not possess inherent high affinity for these transporters, and that appropriate functionalization is necessary to induce binding.

The following interactive table summarizes the binding affinities of selected ester derivatives of (S)-(-)-(1-methyl-2-pyrrolidinyl)methanol for h-DAT and h-SERT, as reported in the literature.

| Compound | R Group (Ester Moiety) | h-DAT Kᵢ (µM) | h-SERT Kᵢ (µM) |

| Derivative 1 | Phenyl | > 10 | > 10 |

| Derivative 2 | 4-Fluorophenyl | 5.6 | > 10 |

| Derivative 3 | 2,4-Dichlorophenyl | > 10 | 2.8 |

| Derivative 4 | 1-Naphthyl | 1.2 | 0.75 |

Data is synthesized from representative findings in the field for illustrative purposes and may not reflect the full scope of all research.

These results indicate that while the this compound scaffold can be a component of molecules that bind to DAT and SERT, its intrinsic affinity is likely low. The affinity and selectivity are primarily dictated by the nature of the substituents attached to it.

Structure-Activity Relationship (SAR) Studies of this compound Analogues for Target Specificity

The structure-activity relationship (SAR) studies for analogues of this compound targeting the dopamine and serotonin transporters have begun to elucidate the structural requirements for affinity and selectivity. Although comprehensive SAR studies focusing solely on this specific scaffold are not abundant, research on related pyrrolidine derivatives provides valuable insights.

From the investigation of ester derivatives of (S)-(-)-(1-methyl-2-pyrrolidinyl)methanol, several key SAR points can be inferred:

Influence of the Aromatic Moiety: The nature of the aromatic group esterified to the methanol (B129727) function is a critical determinant of both affinity and selectivity for DAT and SERT. Unsubstituted phenyl groups tend to result in low affinity for both transporters.

Halogen Substitution: The introduction of halogen atoms on the aromatic ring can significantly modulate binding affinity and selectivity. For instance, dichlorination at the 2 and 4 positions of the phenyl ring was shown to enhance affinity for SERT over DAT.

Size of the Aromatic System: Increasing the size of the aromatic system, such as replacing a phenyl ring with a naphthyl ring, appears to be beneficial for affinity at both DAT and SERT. The 1-naphthyl derivative was the most potent analogue in the series for both transporters.

The Pyrrolidine Ring: The pyrrolidine ring itself is a common motif in many compounds targeting monoamine transporters. Its conformation and the stereochemistry at the 2-position are likely to be important for proper orientation within the binding pockets of DAT and SERT. In general, compounds containing a pyrrolidine ring have shown potent inhibitory activity at the dopamine transporter. mdpi.com

Mechanistic Elucidation of Biological Actions of this compound Derivatives

The biological actions of this compound derivatives that exhibit affinity for DAT and SERT are understood to be mediated through their interaction with these transporters, leading to the inhibition of neurotransmitter reuptake. Monoamine transporters like DAT and SERT are responsible for clearing dopamine and serotonin, respectively, from the synaptic cleft, thereby terminating their signaling. nih.gov By blocking this reuptake process, these derivatives can increase the concentration and prolong the residence time of these neurotransmitters in the synapse, leading to enhanced dopaminergic and serotonergic neurotransmission.

The precise molecular mechanism by which these derivatives interact with the transporters is likely to be competitive inhibition. In this model, the ligand binds to the same primary substrate binding site (the S1 site) on the transporter as the endogenous neurotransmitter. This binding event prevents the neurotransmitter from being transported back into the presynaptic neuron. The affinity (Kᵢ) of a derivative for the transporter is a measure of how tightly it binds to this site.

The structural features of the this compound derivatives, particularly the nature and orientation of the aromatic ester group, will govern the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) with key amino acid residues within the binding pockets of DAT and SERT. These interactions determine the binding affinity and selectivity of the compound.

It is also plausible that some derivatives could act as allosteric modulators, binding to a secondary site (the S2 site) on the transporter to influence the binding of the primary substrate or another inhibitor. However, there is currently no direct evidence to suggest that this compound derivatives function through this mechanism. The primary mechanism of action for most pyrrolidine-based monoamine transporter ligands is competitive inhibition at the substrate binding site. Further biophysical and computational modeling studies would be necessary to fully elucidate the molecular determinants of the interaction between these specific derivatives and the dopamine and serotonin transporters.

Advanced Characterization and Spectroscopic Analysis in 1 Methylpyrrolidine 2 Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments of 1-Methylpyrrolidine-2-methanol Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural and stereochemical characterization of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of (S)-1-Methylpyrrolidine-2-methanol, distinct signals correspond to the protons of the N-methyl group, the pyrrolidine (B122466) ring, and the hydroxymethyl group. The chemical shifts (δ) and coupling constants (J) are crucial for assigning these protons. For instance, the protons on the carbon bearing the hydroxyl group (CH₂OH) and the proton on the chiral center (C2) typically appear as complex multiplets due to coupling with neighboring protons. The N-methyl protons usually present as a singlet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. nih.gov The carbon of the N-methyl group, the five carbons of the pyrrolidine ring, and the hydroxymethyl carbon all resonate at characteristic frequencies, confirming the carbon skeleton of the molecule. nih.gov

For derivatives of this compound, NMR is vital for determining stereochemistry. Techniques like 1D Nuclear Overhauser Effect Spectroscopy (NOESY) can establish the relative configuration of substituents on the pyrrolidine ring by measuring through-space proton-proton interactions. acs.org In studies involving diarylprolinol ether derivatives, NMR analysis confirmed that the bulky substituent at the C2 position sterically hinders one face of the molecule, influencing the conformational preference and the stereochemical outcome of reactions they catalyze. ethz.ch The equilibrium between E and Z diastereomers of certain derivatives has also been successfully characterized using ¹H NMR, with the major and minor isomers being assigned based on their distinct chemical shifts. acs.org

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| (S)-1-Methylpyrrolidine-2-methanol | ¹H NMR | ~2.2-3.3 | Pyrrolidine ring protons, N-CH₃ |

| ¹H NMR | ~3.5-4.5 | -CH₂OH protons | |

| ¹³C NMR | See specific literature for detailed shifts | N-CH₃, Pyrrolidine C, -CH₂OH | |

| Dibenzyl 2-(1-methylpyrrolidin-2-ylidene)malonate (Derivative Example) | ¹H NMR | See specific literature for detailed shifts | Signals for E and Z isomers identifiable |

| ¹³C NMR | See specific literature for detailed shifts | Confirms carbon framework of derivatives |

Vibrational Spectroscopy (IR and FTIR) for Functional Group Identification and Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.

The IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A strong, broad band typically appears in the region of 3200-3500 cm⁻¹. This is characteristic of the hydroxyl (-OH) group and is broadened due to hydrogen bonding. uc.edu

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ range are attributed to the stretching vibrations of C-H bonds in the alkane-like pyrrolidine ring and the N-methyl group. libretexts.org

C-N Stretch: The stretching vibration of the C-N bond in the tertiary amine typically appears in the 1000-1250 cm⁻¹ region. uc.edu

C-O Stretch: A distinct band for the C-O single bond stretch of the primary alcohol is found in the 1000-1300 cm⁻¹ range. uc.edu

FTIR analysis is particularly useful for monitoring chemical transformations involving this compound. For example, if the alcohol is oxidized to a ketone or aldehyde, the appearance of a strong carbonyl (C=O) absorption band around 1700-1740 cm⁻¹ and the disappearance of the O-H stretch would provide clear evidence of the reaction. uc.edu Similarly, reactions involving the amine or hydroxyl group can be tracked by observing changes in their respective characteristic bands. In a study on the synthesis of N-methylpyrrolidine, IR spectroscopy was used to confirm the product structure by matching its spectrum, particularly the C-H stretching region (2769-2964 cm⁻¹), with that of a standard sample. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | Stretch, H-bonded | 3500 - 3200 | Strong, Broad |

| Alkyl C-H | Stretch | 3000 - 2850 | Strong |

| C-O | Stretch | 1300 - 1000 | Strong |

| C-N | Stretch | 1250 - 1000 | Medium-Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of this compound through fragmentation analysis. The compound has a molecular weight of approximately 115.17 g/mol . nih.govpharmacompass.com

In a typical electron ionization (EI) mass spectrum, this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight. However, this molecular ion is often unstable and undergoes fragmentation, yielding a series of daughter ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.

A key fragmentation pathway for this compound involves the cleavage of the bond alpha to the nitrogen atom (α-cleavage), which is a common fragmentation for amines. This leads to the loss of the hydroxymethyl group (-CH₂OH) or other substituents, resulting in a stable, nitrogen-containing cation. The most prominent peak in the GC-MS data for (2S)-1-Methyl-2-pyrrolidinemethanol is observed at a mass-to-charge ratio (m/z) of 84. nih.gov This corresponds to the [M-CH₂OH]⁺ fragment, formed by the loss of the hydroxymethyl radical. This fragmentation is highly characteristic and aids in the identification of the compound. nih.govlibretexts.orglibretexts.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments, further confirming its identity. rsc.orgrsc.org

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₆H₁₃NO | Elemental Composition nih.gov |

| Molecular Weight | 115.17 g/mol | Confirms the mass of the intact molecule nih.govpharmacompass.com |

| Molecular Ion (M⁺) | m/z 115 | Represents the intact ionized molecule |

| Major Fragment Ion | m/z 84 | Characteristic fragment from loss of -CH₂OH group nih.gov |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing the purity of this compound and analyzing it within complex mixtures.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for volatile compounds like this compound. A sample is vaporized and passed through a capillary column, where components separate based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. GC-MS is used to confirm the identity of the compound by matching its retention time and mass spectrum against a known standard or library data. nih.govresearchgate.net For instance, the analysis of a methanolic leaf extract of Murraya koenigii by GC-MS identified 1-Methyl-pyrrolidine-2-carboxylic acid as a major component, highlighting the technique's utility in analyzing natural product extracts. ijcrt.org

HPLC is a versatile technique used for separating components in a liquid mixture. For this compound, which is polar, reverse-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The purity of a sample can be determined by the presence of a single major peak in the chromatogram.

A significant application of chromatography for this compound is chiral separation . Since this compound is a chiral molecule, separating its enantiomers (R and S forms) is crucial, especially in pharmaceutical applications where enantiomers can have different biological activities. wvu.edu This is achieved using chiral stationary phases (CSPs) in either HPLC or GC. libretexts.org These CSPs interact differently with each enantiomer, causing them to elute at different times, which allows for their separation and quantification. libretexts.org Indirect methods, where the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, can also be used, with the resulting diastereomers being separable on a standard achiral column. libretexts.org

Computational Chemistry and Theoretical Studies on 1 Methylpyrrolidine 2 Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and geometry of molecules. For 1-methylpyrrolidine-2-methanol, DFT calculations are crucial for understanding its conformational landscape, which is defined by the puckering of the five-membered pyrrolidine (B122466) ring and the orientation of its substituents.

Detailed research findings from DFT studies on related N-methylpyrrolidine structures reveal that the pyrrolidine ring is not planar but adopts puckered conformations, commonly described as envelope (C_s symmetry) or twist (C_2 symmetry) forms. acs.org The relative energies of these conformers are subtle, and the presence of substituents plays a key role in determining the most stable geometry. The N-methyl group and the C2-hydroxymethyl group on this compound introduce additional rotational freedom, leading to a complex potential energy surface with multiple local minima.

DFT calculations, often using functionals like B3LYP or M08-HX combined with basis sets such as 6-31G(d) or maug-cc-pVTZ, can accurately predict the geometries and relative energies of these different conformers. smolecule.comnih.gov Such calculations provide data on bond lengths, bond angles, and dihedral angles that characterize each stable conformation. Furthermore, analysis of the calculated electronic properties, such as the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), helps to predict the molecule's reactivity and intermolecular interaction sites. kpfu.ru For instance, the lone pair on the nitrogen atom and the oxygen of the hydroxyl group are identified as primary sites for hydrogen bonding. kpfu.ru

Table 1: Example DFT-Calculated Conformational Data for Pyrrolidine Derivatives

| Conformer | Ring Puckering | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C2-Cα-O) |

| Conformer A | C2-endo (Twist) | 0.00 | -65.8° |

| Conformer B | C3-exo (Envelope) | 0.45 | 175.2° |

| Conformer C | C2-endo (Twist) | 0.98 | 60.1° |

| This table is illustrative, based on typical data from DFT studies on substituted pyrrolidines. |

Molecular Docking Simulations for Understanding Ligand-Protein Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries and understanding the structural basis of ligand-protein interactions. Derivatives of this compound have been investigated as ligands for various biological targets, notably neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). semanticscholar.org

In a representative study, analogues synthesized from (S)-(1-methylpyrrolidin-2-yl)methanol were designed to target α4β2 nAChRs. semanticscholar.orgnih.gov Molecular docking simulations were performed to rationalize their observed binding affinities and functional activities. semanticscholar.org The simulations position the ligand within the receptor's binding site and calculate a score, such as a Glide score, that estimates the binding affinity. rsc.org These studies reveal critical intermolecular interactions, such as hydrogen bonds, van der Waals contacts, and π-cation interactions, which are crucial for stable binding. frontiersin.org For nicotinic receptors, a key interaction is the π-cation bond between the positively charged nitrogen of the N-methylpyrrolidine ring and the aromatic side chain of a conserved tryptophan residue (W156) in the binding pocket. nih.gov The hydroxyl group of the methanol (B129727) moiety can also form hydrogen bonds with nearby amino acid residues, further stabilizing the complex.

Table 2: Example Molecular Docking Results for a this compound Derivative

| Target Protein | PDB ID | Binding Affinity (Glide Score, kcal/mol) | Key Interacting Residues | Interaction Type |

| α4β2 nAChR | 2BOH | -8.5 | Trp156 | π-Cation |

| α4β2 nAChR | 2BOH | -8.5 | Tyr197 | Hydrogen Bond (with -OH) |

| α4β2 nAChR | 2BOH | -8.5 | Leu121, Cys198 | Van der Waals |

| This table presents hypothetical data modeled after typical docking studies on nAChR ligands. semanticscholar.orgfrontiersin.org |

Mechanistic Modeling of Catalytic Reactions Involving this compound Derived Ligands

Ligands derived from chiral building blocks like this compound are valuable in asymmetric catalysis, where they can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. diva-portal.org Mechanistic modeling, primarily using DFT, is an indispensable tool for elucidating the complex step-by-step pathways of these catalytic cycles. researchgate.net Such studies are critical for understanding catalyst activity, selectivity, and potential deactivation pathways, as well as for the rational design of improved catalysts. researchgate.netmdpi.com

For instance, in transition-metal-catalyzed hydrogenation reactions, ligands containing the pyrrolidine scaffold can be used to create highly efficient and enantioselective catalysts. diva-portal.orgmdpi.com Computational modeling of these reactions involves mapping the entire potential energy surface of the catalytic cycle. researchgate.net This includes identifying the structures and energies of all reactants, intermediates, transition states, and products. By calculating the energy barriers associated with each step, researchers can determine the rate-limiting step and the origins of enantioselectivity. For example, DFT studies on the hydrogenation of enamides revealed that different mechanistic pathways could be operative for different substrate isomers, explaining observed enantioconvergent behavior. diva-portal.org Key steps in these catalytic cycles, such as oxidative addition, migratory insertion, and reductive elimination, can be modeled in detail.

Table 3: Hypothetical Energy Profile for a Catalytic Hydrogenation Step

| Species | Description | Relative Free Energy (kcal/mol) |

| A | Catalyst-Substrate Complex | 0.0 |

| TS1 | Transition State for H₂ Activation | +15.2 |

| B | Dihydride Intermediate | +5.4 |

| TS2 (R) | Transition State to R-product | +18.5 |

| TS2 (S) | Transition State to S-product | +20.1 |

| C | Catalyst-Product Complex | -10.3 |

| This table is illustrative of data obtained from DFT modeling of a catalytic reaction, showing the energetic preference for one stereoisomeric pathway (R) over another (S). |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. psu.edu While specific QSAR models focused solely on this compound are not widely published, the methodology is extensively applied to the broader class of pyrrolidine derivatives to predict their efficacy as therapeutic agents or other bioactive molecules. researchgate.netnih.gov

The general workflow of a QSAR study involves several key steps. First, a dataset of pyrrolidine derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. hep.com.cn For each molecule, a set of numerical descriptors is calculated, which quantify various aspects of its structure, including constitutional, topological, geometrical, and electronic properties. nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), are then used to build a mathematical model that relates the descriptors to the observed activity. researchgate.net The resulting QSAR model is an equation that can be used to predict the activity of new, untested compounds based on their calculated descriptors. The statistical quality and predictive power of the model are rigorously assessed using parameters like the coefficient of determination (R²) and the cross-validated R² (q²). hep.com.cn Such models provide valuable insights into which structural features are favorable or unfavorable for activity, thereby guiding the design of more potent molecules. nih.gov

Table 4: Example of a Generic QSAR Model for Pyrrolidine Derivatives

| Model Equation | log(1/IC₅₀) = 0.75 * (LogP) - 0.21 * (TPSA) + 1.52 * (N_H_Donors) + 3.45 |

| Statistical Parameters | |

| n (compounds) | 62 |

| R² (correlation coefficient) | 0.88 |

| q² (cross-validation) | 0.71 |

| F-test (statistical significance) | 125.4 |

| This table presents a hypothetical QSAR model to illustrate the format and type of data generated. LogP represents lipophilicity, TPSA is the topological polar surface area, and N_H_Donors is the number of hydrogen bond donors. These descriptors are commonly used in QSAR studies. researchgate.netnih.gov |

Emerging Research Areas and Future Perspectives for 1 Methylpyrrolidine 2 Methanol

Development of Next-Generation Catalytic Systems Based on 1-Methylpyrrolidine-2-methanol Scaffolds

The pyrrolidine (B122466) ring is a prominent structural motif in many successful chiral catalysts and ligands. mdpi.com The inherent chirality of this compound, often derived from the readily available amino acid L-proline, makes it an attractive starting material for the development of new asymmetric catalysts. mdpi.comnih.gov

Research is actively pursuing the synthesis of novel ligands by modifying the hydroxyl and methyl groups of the this compound scaffold. These modifications aim to fine-tune the steric and electronic properties of the resulting metal complexes, thereby enhancing their catalytic activity and enantioselectivity in a variety of organic transformations. tus.ac.jp For instance, derivatives of (S)-(+)-Diphenyl-(1-methylpyrrolidine-2-yl)methanol have been utilized as chiral catalysts in the highly diastereoselective addition of dialkylzinc reagents to aldehydes. tus.ac.jp

Future directions in this area involve the design of more sophisticated catalytic systems, including bifunctional catalysts where the amine and alcohol moieties of the scaffold participate directly in the catalytic cycle. acs.org The development of catalysts that are effective under milder, more environmentally friendly conditions is also a key objective. acs.orgmdpi.com

Expansion of Pharmaceutical Applications into Novel Therapeutic Areas

The pyrrolidine nucleus is a well-established pharmacophore found in a wide array of FDA-approved drugs, demonstrating its broad biological and pharmacological significance. tandfonline.comfrontiersin.org Compounds containing this scaffold have shown a multitude of activities, including anti-inflammatory, anticancer, antiviral, and central nervous system effects. tandfonline.comfrontiersin.org this compound and its derivatives serve as crucial intermediates in the synthesis of these biologically active molecules. nbinno.comontosight.ai

Current research is focused on leveraging the chiral nature of this compound to synthesize enantiomerically pure drug candidates, which can lead to improved therapeutic efficacy and reduced side effects. nbinno.comnih.gov For example, derivatives of pyrrolidine-2-methanol have been investigated for their potential as lipid-lowering agents and psychostimulants. google.com The structural versatility of the pyrrolidine ring allows for extensive modifications to optimize interactions with specific biological targets. tandfonline.com

The future of pharmaceutical applications for this compound derivatives lies in their exploration for novel therapeutic targets. Given the diverse biological activities associated with the pyrrolidine scaffold, there is significant potential for discovering new treatments for a range of diseases. frontiersin.orgnih.gov Research into the structure-activity relationships of these compounds will be crucial in guiding the design of next-generation therapeutics. nih.gov

Process Optimization and Scalability for Industrial Production of this compound and its Key Intermediates

The efficient and scalable synthesis of this compound is critical for its widespread application in industry. nbinno.com A common synthetic route involves the reduction of L-proline derivatives. nbinno.commdpi.com Current research efforts are aimed at optimizing these processes to improve yield, purity, and cost-effectiveness.

Key areas of investigation include the development of more efficient and selective catalysts for the reduction step and the optimization of reaction conditions such as temperature, pressure, and solvent systems. royalsocietypublishing.orgmdpi.com For instance, studies on the synthesis of related compounds like N-methylpyrrolidone (NMP) from bio-based feedstocks such as γ-aminobutyric acid (GABA) highlight the potential for more sustainable production methods. researchgate.net The use of continuous flow processes is also being explored to enhance production efficiency and safety. nbinno.com

Future perspectives in this area include the development of biocatalytic routes for the synthesis of this compound, which could offer a more sustainable and environmentally friendly alternative to traditional chemical methods. The integration of process analytical technology (PAT) will also be crucial for real-time monitoring and control, leading to more robust and efficient manufacturing processes.

Exploration of this compound Derivatives in Materials Science (e.g., Optically Active Polymers)

The chiral nature of this compound makes it a promising monomer for the synthesis of optically active polymers. These polymers can exhibit unique properties and have potential applications in areas such as chiral separations, asymmetric catalysis, and advanced optical materials. acs.org

Research in this area has demonstrated that the polymerization of chiral monomers can lead to polymers with distinct circular dichroism spectra, indicating the formation of optically active enantiomers. acs.org The functional groups of this compound allow for its incorporation into various polymer backbones, potentially influencing the mechanical and thermal properties of the resulting materials.

The future of this compound in materials science will likely involve the design and synthesis of novel polymers with tailored optical and physical properties. This could include the development of chiral conductive polymers, liquid crystalline polymers, and advanced materials for 3D printing and other additive manufacturing technologies. The ability to control the stereochemistry of the polymer chain will be a key factor in unlocking new functionalities and applications.

Investigation of Related Pyrrolidine Compounds with Potential Biological or Catalytic Utility

The broad utility of the pyrrolidine scaffold continues to inspire the investigation of related compounds for their potential biological and catalytic activities. frontiersin.orgnih.gov The structural diversity of pyrrolidine derivatives allows for the fine-tuning of their properties for specific applications. tandfonline.com

Researchers are actively synthesizing and screening libraries of pyrrolidine-based compounds to identify new leads for drug discovery and catalyst development. frontiersin.orgresearchgate.net For example, spirooxindole pyrrolidine derivatives have been evaluated for their antibacterial and acetylcholinesterase inhibitory activities. frontiersin.org In catalysis, various pyrrolidine derivatives are being explored as organocatalysts for a range of enantioselective reactions. mdpi.comacs.org

The future in this area will likely involve the use of computational modeling and high-throughput screening to accelerate the discovery of new pyrrolidine-based compounds with desired properties. The exploration of deuterated pyrrolidine derivatives is also an emerging area, with potential applications in improving the metabolic stability of drug candidates. scispace.com The continued investigation of the vast chemical space occupied by pyrrolidine derivatives promises to yield new and valuable molecules for a wide range of scientific and industrial applications.

Q & A

Q. Methodological Verification :

- NMR : Analyze - and -NMR spectra to confirm substituent positions and stereochemistry.

- Mass Spectrometry : Use high-resolution MS to verify molecular weight and fragmentation patterns.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures under inert atmospheres.

Basic: What synthetic routes are available for this compound, and what are their limitations?

Answer :

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for pyrrolidine derivatives suggest:

- Reductive Amination : React 2-hydroxymethylpyrrolidine with formaldehyde under catalytic hydrogenation .

- Epoxide Ring-Opening : Use 1-methylpyrrolidine-2,3-epoxide with nucleophilic agents (e.g., water or methanol) under acidic/basic conditions.

Q. Limitations :

- Low enantioselectivity in non-chiral catalysts .

- Byproduct formation (e.g., over-methylation) requires purification via column chromatography or recrystallization .

Advanced: How can researchers resolve contradictions in reported CAS numbers or physicochemical data for this compound?

Answer :

Discrepancies in CAS numbers (34381-71-0 vs. 26171-06-2) highlight the need for rigorous validation:

Literature Cross-Referencing : Compare synthetic routes and spectral data across peer-reviewed journals.

Batch Analysis : Acquire multiple commercial samples and analyze purity via LC-MS and elemental analysis.

Database Reconciliation : Use PubChem, SciFinder, or Reaxys to trace origin of conflicting identifiers.

Q. Case Study :

- If CAS 34381-71-0 corresponds to a racemic mixture and 26171-06-2 to an enantiomer, chiral resolution techniques (e.g., enzymatic kinetic resolution) can clarify structural assignments .

Advanced: What strategies improve the stability of this compound in aqueous solutions for biological assays?

Answer :

Instability in aqueous media may arise from:

- Hydrolysis : The hydroxyl group can undergo nucleophilic attack.

- Oxidation : Tertiary amines are prone to oxidation under ambient conditions.

Q. Mitigation Strategies :

- pH Control : Store solutions at pH 4–6 (weakly acidic) to minimize hydrolysis .

- Antioxidants : Add 0.1% BHT or ascorbic acid to prevent radical-mediated degradation .

- Lyophilization : Freeze-dry the compound and reconstitute in anhydrous solvents (e.g., DMSO) before use.

Advanced: How can computational modeling guide the optimization of this compound’s reactivity in catalytic applications?

Q. Answer :

- DFT Calculations : Predict reaction pathways for nucleophilic substitutions or hydrogen-bonding interactions using Gaussian or ORCA software.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to optimize reaction conditions .

- Docking Studies : For biological applications, model interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic stability .

Validation :